(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride
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Overview
Description
“®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride” is a chemical compound with the CAS Number 2442565-22-0 . It has a molecular weight of 220.10 and a molecular formula of C8H11Cl2N3 . It is typically stored in an inert atmosphere at 2-8°C .
Physical And Chemical Properties Analysis
“®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride” is a solid under normal conditions . It is stored in an inert atmosphere at temperatures between 2-8°C . Unfortunately, other physical and chemical properties like boiling point, solubility, and density were not found in the available resources.Scientific Research Applications
- ®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride serves as a key chiral intermediate for the synthesis of the calcimimetic drug cinacalcet hydrochloride . This drug is used to treat hyperparathyroidism and secondary hypercalcemia. Researchers have explored using ω-transaminase (from Arthrobacter sp.) to produce ®-(+)-1-(1-naphthyl)ethylamine through asymmetric reduction of 1-acetonaphthone. Engineered variants of ω-transaminase, such as F225M/C281I, have shown improved catalytic efficiency and thermostability, making them promising tools for this synthesis .
Chiral Synthesis of ®-(+)-1-(1-Naphthyl)ethylamine
Safety and Hazards
The compound is labeled with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-[(1R)-1-aminoethyl]pyridine-3-carbonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c1-6(10)8-7(5-9)3-2-4-11-8;;/h2-4,6H,10H2,1H3;2*1H/t6-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWVKGOYKLAUDO-QYCVXMPOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)C#N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=N1)C#N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride |
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